![molecular formula C8H6N2 B575453 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine CAS No. 175894-07-2](/img/structure/B575453.png)
1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Cyclopropa[d]pyrrolo[1,2-b]pyridazine is a fused heterocyclic compound featuring a cyclopropane ring annulated to a pyrrolo[1,2-b]pyridazine core. The pyrrolo[1,2-b]pyridazine system consists of a pyrrole ring fused to a pyridazine moiety, with the cyclopropane ring introducing additional structural rigidity and electronic effects. This compound has garnered attention due to its unique physicochemical properties and biological activities.
Synthesis: Key synthetic routes include:
- 1,3-Dipolar Cycloaddition: Mesoionic oxazolo-pyridazinones react with acetylenic dipolarophiles (e.g., methyl propiolate) to yield tricyclic intermediates, which undergo decarboxylation to form pyrrolo[1,2-b]pyridazines (yields: 41–52%) .
- Condensation Reactions: α,β-Unsaturated ketones react with BOC-protected 1-aminopyrrole derivatives, followed by aromatization using p-toluenesulfonic acid (p-TSA) to produce substituted derivatives (e.g., 4,7-bis-(4-fluorophenyl)-5-isopropyl-2,6-diphenylpyrrolo[1,2-b]pyridazine) .
Structural Features: X-ray crystallography reveals a planar conformation with π-π stacking (interplanar spacing: 3.4 Å), critical for fluorescence and optoelectronic applications .
科学研究应用
Biological Activities
1H-Cyclopropa[d]pyrrolo[1,2-b]pyridazine exhibits a range of biological activities that make it a promising candidate for drug development.
- Antitumor Activity : Studies have demonstrated that certain derivatives show significant cytotoxic effects against various cancer cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinomas. The compounds exhibited dose-dependent cytotoxicity, with some derivatives showing higher activity than established chemotherapeutics like cisplatin and doxorubicin .
- Antibacterial and Anti-inflammatory Properties : The compound's structure suggests potential antibacterial and anti-inflammatory effects, which have been observed in preliminary studies .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various pyrrolo[1,2-b]pyridazine derivatives on human cancer cell lines:
- Methodology : The MTS assay was employed to determine cell viability after treatment with different compound concentrations.
- Findings : Derivatives 5a , 2c , and 5f exhibited the highest anti-tumor activity against colon cancer cells, with IC50 values significantly lower than those of control drugs .
Case Study 2: Synthesis and Characterization
A comprehensive study focused on synthesizing new pyrrolo[1,2-b]pyridazines through innovative methods:
- Synthesis Approach : The synthesis involved cycloaddition reactions between mesoionic oxazolo-pyridazinones and alkyne dipolarophiles.
- Characterization Techniques : The synthesized compounds were characterized using IR spectroscopy, NMR spectroscopy, and X-ray diffraction to confirm their structures .
Potential Applications
Given its promising biological activities and unique chemical properties, this compound has several potential applications:
- Pharmaceutical Development : With its antitumor and anti-inflammatory properties, it could serve as a lead compound in the development of new cancer therapies.
- Material Science : The optical properties associated with this compound may find applications in developing advanced materials for electronics or photonics.
常见问题
Basic Research Questions
Q. What are the standard synthetic approaches for 1H-cyclopropa[d]pyrrolo[1,2-b]pyridazine?
The synthesis typically involves three main strategies:
- From pyridazine derivatives : Early methods (e.g., Letsinger and Lasco, 1956) used pyridazine with acetylenic esters, yielding 22–27% of the target compound .
- From pyrrole rings : Cyclopropanation reactions or functionalization of pyrrole precursors .
- From acyclic compounds : Intramolecular cyclizations, such as [4+2] cycloadditions of azoalkenes or cyanacetic acid hydrazides . These routes are foundational for generating the core scaffold but often require optimization for modern applications.
Q. How are substitution reactions conducted on this compound?
Electrophilic substitution occurs preferentially at positions 3 and 7 of the pyrrolo[1,2-b]pyridazine ring due to electronic effects. Key methods include:
- Halogenation : Using Br₂ or Cl₂ in acetic acid .
- Nitration : HNO₃/H₂SO₄ mixtures at controlled temperatures . Substituents like methyl or phenyl groups can be introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions .
Q. What analytical techniques are employed for characterization?
Common methods include:
- UV-Vis and NMR spectroscopy : To determine protonation sites (e.g., position 5 or 7) and monitor deuteration .
- Raman spectroscopy coupled with DFT calculations : For vibrational mode analysis and structural validation .
- X-ray crystallography : Resolves ambiguities in regiochemistry for substituted derivatives .
Q. What are the solubility challenges and formulation strategies for this compound?
The compound exhibits poor aqueous solubility, necessitating:
- Solvent systems : DMSO, ethanol, or DMF with minimal product loss .
- In vivo formulations : Co-solvents like Cremophor EL or cyclodextrin-based carriers . Storage at –20°C in powder form is recommended to prevent degradation .
Q. What biological activity screenings are commonly performed?
- Anticancer assays : MTT or SRB tests against cell lines (e.g., HeLa, MCF-7) .
- Kinase inhibition studies : Molecular docking to evaluate interactions with targets like CDK4/6 or VEGFR .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in synthetic routes?
- BOC-protected intermediates : Using tert-butoxycarbonyl (BOC)-protected 1-aminopyrrole derivatives with α,β-unsaturated ketones enhances stereochemical control .
- Catalytic asymmetric methods : Chiral ligands or organocatalysts (e.g., L-proline) improve enantioselectivity in cyclopropanation steps .
Q. How does protonation behavior vary with substituents?
Protonation occurs at the sp²-hybridized nitrogen in the six-membered ring. Key findings:
- Unsubstituted derivatives : Protonated at position 7 using trifluoroacetic acid .
- Substituted derivatives : Electron-withdrawing groups (e.g., Cl) shift protonation to position 5, confirmed via deuterated acid exchange and NMR .
Q. What structure-activity relationships (SAR) govern antitumor activity?
- Position 2 modifications : Methyl or 4-substituted phenyl groups enhance cytotoxicity by improving hydrophobic interactions with kinase active sites .
- Ring saturation : Dihydro derivatives show reduced activity compared to aromatic counterparts, highlighting the importance of π-conjugation .
Q. How can yield discrepancies in synthetic methods be resolved?
Early methods (22–27% yields) suffer from side reactions (e.g., dimerization). Improvements include:
- Microwave-assisted synthesis : Reduces reaction time and improves purity .
- Copper-mediated annulation : Achieves 60–75% yields via oxidative [3+2] cycloadditions of nitroalkenes .
Q. What mechanistic insights explain biological activity?
相似化合物的比较
Pyrrolo[2,1-a]phthalazine Derivatives
Structural Differences : The pyrrolo[2,1-a]phthalazine system replaces the pyridazine ring with a larger phthalazine moiety, increasing steric bulk.
Table 1: Anticancer Activity Comparison
Compound | Core Structure | GI50 (nM) | Key Cell Lines Affected | logP |
---|---|---|---|---|
8f | Pyrrolo[1,2-b]pyridazine | <100 | HL-60, MDA-MB-435, OVCAR-3 | 4.2 |
11b | Pyrrolo[2,1-a]phthalazine | 200–500 | MDA-MB-435, A498 | 5.8 |
Imidazo[1,2-b]pyridazine Derivatives
Structural Differences : The imidazole ring replaces the pyrrole moiety, altering electronic properties and hydrogen-bonding capacity.
Table 2: Kinase Inhibition Profiles
Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (vs. Tubulin) |
---|---|---|---|
6b | VEGFR2 | 7.1 | >100 |
8f | Tubulin | 100 | 1 (Reference) |
Saturated vs. Aromatic Pyrrolo[1,2-b]pyridazine Derivatives
- Antimicrobial Activity: Saturated derivatives (e.g., dihydropyrrolo[1,2-b]pyridazines) show enhanced activity against Pseudomonas aeruginosa and Candida albicans, while aromatic derivatives are selective for Bacillus subtilis .
- Anticancer Activity : Aromaticity is crucial for tubulin binding, as saturated analogues lack planar geometry required for π-π stacking in the colchicine site .
Table 3: Yield and Selectivity Comparison
Key Research Findings and Contradictions
- Lipophilicity vs. Activity : While pyrrolo[1,2-b]pyridazines with methyl substituents (logP ~4.2) show optimal activity, bulkier groups (e.g., 4-bromophenyl) reduce solubility and efficacy despite favorable docking scores .
- Structural Rigidity: Cyclopropane annulation enhances fluorescence but may reduce metabolic stability compared to non-cyclopropane analogues .
属性
CAS 编号 |
175894-07-2 |
---|---|
分子式 |
C8H6N2 |
分子量 |
130.15 |
InChI |
InChI=1S/C8H6N2/c1-2-8-7-4-6(7)5-9-10(8)3-1/h1-3,5H,4H2 |
InChI 键 |
LSGDFFGLANKOGO-UHFFFAOYSA-N |
SMILES |
C1C2=C1C3=CC=CN3N=C2 |
同义词 |
1H-Cyclopropa[d]pyrrolo[1,2-b]pyridazine(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。